molecular formula C55H71ClFN9O7S B10819423 (2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-(11-(4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)piperazin-1-yl)-11-oxoundecanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B10819423
M. Wt: 1056.7 g/mol
InChI Key: HLFLODKZIGYHNR-LTEFSYCBSA-N
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Description

MS39 is a potent and selective degrader of the epidermal growth factor receptor (EGFR). It is particularly effective against mutant forms of EGFR, which are often implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound works by reducing the expression of EGFR and its downstream signaling pathways, thereby inhibiting the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS39 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Quinazoline Core: This involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with appropriate amines to form the quinazoline core structure.

    Linker Attachment: A linker molecule is attached to the quinazoline core. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Conjugation to VHL Ligand: The final step involves conjugating the quinazoline-linker intermediate to a von Hippel-Lindau (VHL) ligand, which is crucial for the compound’s degrader function.

Industrial Production Methods

Industrial production of MS39 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches.

Chemical Reactions Analysis

Types of Reactions

MS39 primarily undergoes the following types of reactions:

    Substitution Reactions: The initial formation of the quinazoline core involves nucleophilic substitution reactions.

    Coupling Reactions: The attachment of the linker and VHL ligand involves coupling reactions facilitated by reagents like DCC and NHS.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines and solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: DCC, NHS, and solvents like dichloromethane (DCM) are typically employed.

Major Products

The major product of these reactions is the fully synthesized MS39 compound, characterized by its high affinity and selectivity for mutant EGFR.

Scientific Research Applications

MS39 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study protein degradation mechanisms.

    Biology: Helps in understanding the role of EGFR in cell signaling and cancer progression.

    Medicine: Potential therapeutic agent for treating cancers with EGFR mutations.

    Industry: Could be used in the development of targeted cancer therapies.

Mechanism of Action

MS39 exerts its effects by binding to mutant EGFR and recruiting it to the proteasome for degradation. This process involves the following steps:

    Binding to EGFR: MS39 binds selectively to mutant forms of EGFR.

    Recruitment to Proteasome: The VHL ligand component of MS39 recruits the bound EGFR to the proteasome.

    Degradation: The proteasome degrades the EGFR, thereby reducing its expression and downstream signaling.

Comparison with Similar Compounds

MS39 is unique in its high affinity and selectivity for mutant EGFR. Similar compounds include:

    Gefitinib: An EGFR inhibitor but not a degrader.

    Erlotinib: Another EGFR inhibitor with a different mechanism of action.

    Osimertinib: Targets EGFR mutations but does not induce degradation.

MS39 stands out due to its dual function as both an inhibitor and a degrader, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C55H71ClFN9O7S

Molecular Weight

1056.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H71ClFN9O7S/c1-36-50(74-35-61-36)38-18-16-37(17-19-38)32-58-53(70)45-29-40(67)33-66(45)54(71)51(55(2,3)4)63-48(68)14-11-9-7-6-8-10-12-15-49(69)65-25-23-64(24-26-65)22-13-27-73-47-30-41-44(31-46(47)72-5)59-34-60-52(41)62-39-20-21-43(57)42(56)28-39/h16-21,28,30-31,34-35,40,45,51,67H,6-15,22-27,29,32-33H2,1-5H3,(H,58,70)(H,63,68)(H,59,60,62)/t40-,45+,51-/m1/s1

InChI Key

HLFLODKZIGYHNR-LTEFSYCBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)N4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC)O

Origin of Product

United States

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